![molecular formula C8H6BrN3O2 B13146125 6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the condensation of 2-aminopyrazine with appropriate brominated intermediates. One common method involves the reaction of 2-aminopyrazine with bromoacetic acid under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrazine derivatives can be obtained.
Oxidation and Reduction Products: Reduced alcohols or oxidized carboxylate salts are typical products.
Scientific Research Applications
6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Differing in the position of the carboxylic acid group.
Uniqueness
6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a carboxylic acid group allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-7(8(13)14)12-3-5(9)10-2-6(12)11-4/h2-3H,1H3,(H,13,14) |
InChI Key |
ABLGBDATRCMUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


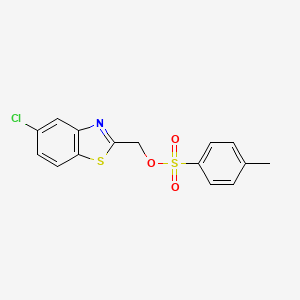
![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)

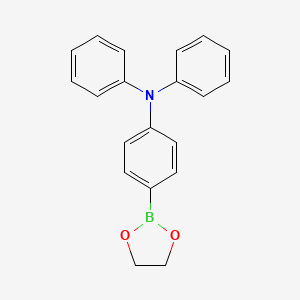
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)

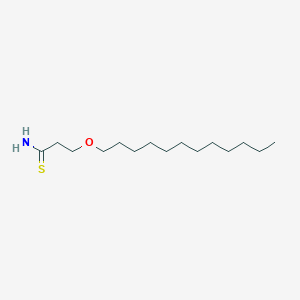
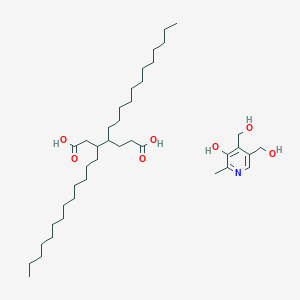

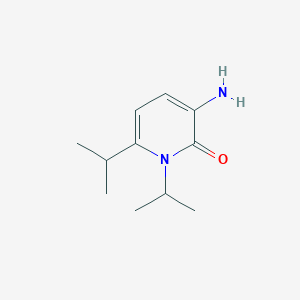
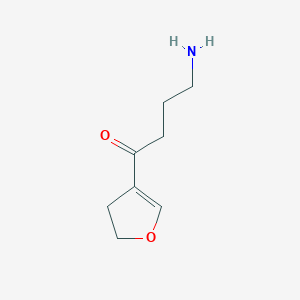
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
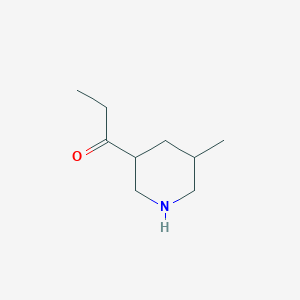
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
